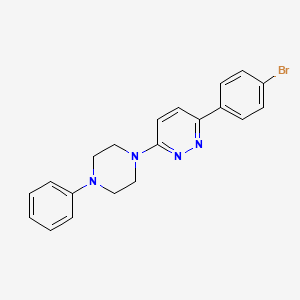![molecular formula C18H27N3O3 B6028380 N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. Today, DEET is used by millions of people around the world to protect themselves from mosquito and tick bites, which can transmit diseases such as malaria, dengue fever, and Lyme disease.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human skin and other attractants. This compound is thought to mask the scent of human skin by interfering with the insect's olfactory receptors. It may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in humans and other mammals. It is rapidly absorbed into the skin and metabolized by the liver. This compound is excreted primarily in the urine, with a half-life of approximately 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a widely used insect repellent, with a long history of use in both military and civilian settings. It is highly effective at repelling mosquitoes and ticks, and has a low toxicity profile in humans and other mammals. However, this compound has some limitations for use in laboratory experiments. It can be difficult to control the amount of this compound that is applied to test subjects, and it may interact with other chemicals in the experimental environment.
Orientations Futures
There are several areas of research that could be explored in the future with regard to N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of interest is the study of the biochemical and physiological effects of this compound in insects and other animals. Finally, there is a need for more research on the environmental impact of this compound, including its effects on non-target species and ecosystems.
Méthodes De Synthèse
N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized by reacting diethylamine with 2-methoxybenzaldehyde to form N,N-diethyl-2-methoxybenzylamine. This intermediate is then reacted with acetyl chloride to form this compound.
Applications De Recherche Scientifique
N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its effectiveness as an insect repellent. Numerous studies have shown that this compound is highly effective at repelling mosquitoes and ticks, even in areas with high insect populations. This compound has also been shown to be effective against a wide range of other insects, including flies, chiggers, and fleas.
Propriétés
IUPAC Name |
N,N-diethyl-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)17(22)12-15-18(23)19-10-11-21(15)13-14-8-6-7-9-16(14)24-3/h6-9,15H,4-5,10-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPZIGTILQKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
![N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6028330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)

![3-({[4-(1-adamantyl)phenyl]amino}sulfonyl)-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B6028348.png)
![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028355.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B6028363.png)
![N-phenyl-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028368.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028394.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)
